4-(1-(3-(4-(Methylthio)phenyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a piperidine ring and a morpholine ring. These types of structures are often found in pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecule contains a piperidine ring, which is a six-membered ring with one nitrogen atom, and a morpholine ring, which is a six-membered ring with one nitrogen atom and one oxygen atom . The presence of these rings can significantly influence the compound’s chemical properties and biological activity.Chemical Reactions Analysis
The compound’s reactivity would be influenced by the functional groups present in its structure. For example, the carbonyl groups could undergo reactions with nucleophiles, and the rings could potentially be involved in electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Factors such as its polarity, solubility, and stability would be influenced by the functional groups present .Scientific Research Applications
Synthesis and Biological Evaluation of Aromatase Inhibitors
One area of research related to the compound of interest involves the synthesis and evaluation of aromatase inhibitors, particularly for the treatment of hormone-dependent breast cancer. A study by Hartmann and Batzl (1986) discussed the synthesis of 3-alkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones as potent inhibitors of estrogen biosynthesis. These compounds showed stronger inhibition of human placental aromatase compared to aminoglutethimide, highlighting their potential as better candidates for breast cancer treatment (Hartmann & Batzl, 1986).
Development of Spiroheterocycles
Another study focused on the efficient synthesis of spiroheterocycles derivatives, a category to which our compound of interest could be related. Gao et al. (2017) developed a process for preparing spiroheterocycles compounds through reactions of isatins, urea, and 1-(piperidin-1-yl)butane-1,3-dione, demonstrating simple handling, high yields, and the introduction of useful groups such as pyridyl and morpholinyl into the product structures (Gao et al., 2017).
Exploration of Sulfur-Transfer Agents
Research by Klose, Reese, and Song (1997) into sulfur-transfer agents included the synthesis of related compounds, showcasing methods to produce sulfur-containing molecules efficiently. Their work emphasizes the chemical versatility and potential applications of sulfur-functionalized compounds in various chemical syntheses (Klose, Reese, & Song, 1997).
Comparative Studies of Molecular Structures
The molecular structures and conformational comparisons of compounds like 2-phenylmalonpiperadide and 2-phenylmalonmorpholide have been investigated, indicating the importance of studying the three-dimensional arrangements of molecules for understanding their chemical behavior and potential reactivity (Lynch, Spicer, & McClenaghan, 2003).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-[1-[3-(4-methylsulfanylphenyl)propanoyl]piperidin-4-yl]morpholine-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-26-16-5-2-14(3-6-16)4-7-17(22)20-10-8-15(9-11-20)21-18(23)12-25-13-19(21)24/h2-3,5-6,15H,4,7-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVZVCFEJACQOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)N2CCC(CC2)N3C(=O)COCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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